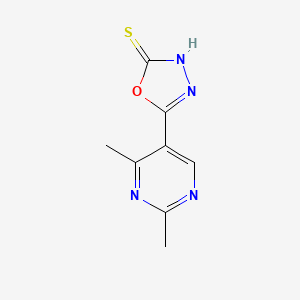
Benzyl(2,4,6-tri-tert-butylphenyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl(2,4,6-tri-tert-butylphenyl)phosphane is an organophosphorus compound characterized by the presence of a benzyl group attached to a phosphorus atom, which is further bonded to a 2,4,6-tri-tert-butylphenyl group. This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2,4,6-tri-tert-butylphenyl)phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenylphosphine with benzyl halides under controlled conditions. One common method includes the use of lithium trimethylsilylphosphide bearing the 2,4,6-tri-tert-butylphenyl group, which is then reacted with benzyl chloride in the presence of a base such as butyllithium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
Benzyl(2,4,6-tri-tert-butylphenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The benzyl group can be substituted by other nucleophiles under appropriate conditions.
Coordination: The compound can act as a ligand, coordinating to transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.
Coordination: Transition metals like palladium, platinum, and nickel are often used in coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted benzyl derivatives.
Coordination: Metal-phosphane complexes.
科学研究应用
Benzyl(2,4,6-tri-tert-butylphenyl)phosphane has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry to stabilize metal complexes and catalyze reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
作用机制
The mechanism of action of Benzyl(2,4,6-tri-tert-butylphenyl)phosphane involves its ability to donate electrons through the phosphorus atom, making it a strong nucleophile and ligand. The bulky tert-butyl groups provide steric protection, influencing the compound’s reactivity and stability. In coordination chemistry, it can form stable complexes with transition metals, facilitating various catalytic processes.
相似化合物的比较
Similar Compounds
2,4,6-Tri-tert-butylphenylphosphine: Similar in structure but lacks the benzyl group.
2,4-Di-tert-butyl-6-methylphenylphosphine: Similar steric properties but different substitution pattern on the phenyl ring.
Uniqueness
Benzyl(2,4,6-tri-tert-butylphenyl)phosphane is unique due to the combination of the benzyl group and the highly sterically hindered 2,4,6-tri-tert-butylphenyl group. This combination imparts distinct reactivity and stability characteristics, making it valuable in specific applications where steric hindrance and strong nucleophilicity are desired.
属性
CAS 编号 |
89566-76-7 |
|---|---|
分子式 |
C25H37P |
分子量 |
368.5 g/mol |
IUPAC 名称 |
benzyl-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C25H37P/c1-23(2,3)19-15-20(24(4,5)6)22(21(16-19)25(7,8)9)26-17-18-13-11-10-12-14-18/h10-16,26H,17H2,1-9H3 |
InChI 键 |
UFYDEBLFQFNQCL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)PCC2=CC=CC=C2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Iron, [mu-[2-(hydroxy-kappaO)-3-[[5-[[2-hydroxy-4-(hydroxy-kappaO)-5-[[2-(hydroxy-kappaO)-3-nitro-5-sulfophenyl]azo-kappaN1]phenyl]methyl]-2-(hydroxy-kappaO)-4-hydroxyphenyl]azo-kappaN1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14403363.png)


![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide](/img/structure/B14403372.png)










